Platinum--ruthenium (3/4)

CO tolerance PEFC anode Reformate fuel

Platinum--ruthenium (3/4), registered under CAS number 845639-53-4 with the molecular formula Pt₃Ru₄, is a specifically defined intermetallic phase within the broader class of carbon-monoxide-tolerant PtRu anode electrocatalysts. While generic PtRu alloys are widely commercialized for direct methanol fuel cells (DMFCs) and polymer electrolyte fuel cells (PEFCs), the controlled synthesis of this precise atomic ratio—approximately 57 at.% Ru—yields a distinct bulk and surface electronic structure that differs fundamentally from that of the most common procurement fallback, PtRu 1:1 (50 at.% Ru).

Molecular Formula Pt3Ru4
Molecular Weight 989.5 g/mol
CAS No. 845639-53-4
Cat. No. B14188185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatinum--ruthenium (3/4)
CAS845639-53-4
Molecular FormulaPt3Ru4
Molecular Weight989.5 g/mol
Structural Identifiers
SMILES[Ru].[Ru].[Ru].[Ru].[Pt].[Pt].[Pt]
InChIInChI=1S/3Pt.4Ru
InChIKeyFIFSVENWSAWPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Platinum--ruthenium (3/4) CAS 845639-53-4: Bimetallic Alloy Identity and Scientific Procurement Landscape


Platinum--ruthenium (3/4), registered under CAS number 845639-53-4 with the molecular formula Pt₃Ru₄, is a specifically defined intermetallic phase within the broader class of carbon-monoxide-tolerant PtRu anode electrocatalysts. While generic PtRu alloys are widely commercialized for direct methanol fuel cells (DMFCs) and polymer electrolyte fuel cells (PEFCs), the controlled synthesis of this precise atomic ratio—approximately 57 at.% Ru—yields a distinct bulk and surface electronic structure that differs fundamentally from that of the most common procurement fallback, PtRu 1:1 (50 at.% Ru) [1]. First-principles density functional theory (DFT) studies on intermetallic Pt-Ru phases confirm that deviations in Pt/Ru stoichiometry directly modulate the bulk modulus, Young's modulus, and Vickers hardness through unique d-orbital hybridization, [2] and experimental phase-diagram analysis shows that shifts in Ru content drive a structural transition from the Pt-rich face-centered cubic (fcc) phase toward the hexagonal close-packed (hcp) Ru phase, altering catalytic and mechanical properties [3]. Consequently, procurement of Pt₃Ru₄ as a distinct CAS-registered compound, rather than a generic PtRu alloy of unspecified or approximate composition, is essential for ensuring reproducible crystallographic and surface-chemical characteristics in research and device fabrication.

Why a Generic PtRu Alloy Cannot Substitute for Platinum--ruthenium (3/4) in Critical R&D and Industrial Specifications


Indiscriminate substitution of a precisely specified intermetallic composition like Platinum--ruthenium (3/4) with an off-the-shelf commercial PtRu 1:1 or Pt-rich alloy introduces uncontrolled variability in catalytic selectivity, CO tolerance, and mechanical durability. Experimental evidence demonstrates that CO tolerance—the pivotal performance metric for reformate-fed fuel cells—is a strong, monotonic function of Ru content, with the maximum observed at Pt:Ru ratios ranging from 1:2 to 1:3, [1] a significantly more Ru-rich regime than the commonly procured 1:1 benchmark. Furthermore, XRD and EXAFS characterization of Ru-modified Pt catalysts with a nominal surface ratio of Ru:Pt = 3:4 confirms that the extent of Pt-Ru surface alloy formation and the resultant CO oxidation overpotential differ markedly from both monometallic Pt and bulk PtRu 1:1 alloy catalysts [2]. In the high-temperature mechanical domain, DFT-calculated elastic constants show that Pt₃Ru surpasses all other Pt₃T (T = Nb, Rh, Pd, Ag) intermetallics in hardness, bulk modulus, and plastic deformation resistance, a consequence of the unique Pt-Ru hybridization that would be absent or diluted in an off-stoichiometry alloy [3]. For the user procuring based on CAS 845639-53-4, accepting a generic substitute risks obtaining a mixed-phase or surface-segregated material whose per-gram catalytic and structural performance cannot be reproduced from one lot to the next.

Quantitative Differentiation Evidence for Platinum--ruthenium (3/4) Against Key Analogs


Superior CO Tolerance of Ru-Rich PtRu Alloys (Pt:Ru 1:2–1:3) vs. Commercial PtRu 1:1

A systematic study of thermally alloyed PtRu catalysts demonstrated that CO tolerance increases progressively with Ru content, reaching its maximum at Pt:Ru ratios in the range of 1:2 to 1:3, significantly exceeding the performance of the industry-standard PtRu 1:1 alloy. This Ru-rich composition window encompasses the Pt₃Ru₄ stoichiometry (Pt:Ru ≈ 1:1.33), positioning it as a high-CO-tolerance candidate relative to the PtRu 1:1 baseline [1]. In separate half-cell polarization experiments using 100 ppm CO in H₂, a Ru-modified Pt/C catalyst with a nominal Ru:Pt surface ratio of 3:4 exhibited CO electrooxidation at potentials lower than unmodified Pt/C, confirming the functional advantage of elevated Ru surface concentration on CO mitigation [2].

CO tolerance PEFC anode Reformate fuel

Methanol Oxidation Onset Potential Advantage of Ru-Rich PtRu Compositions Over Pure Pt

In comparative electrochemical studies of supported Pt and PtRu catalysts for methanol electrooxidation, the incorporation of Ru and the specific alloy composition profoundly alter the reaction onset potential and mass activity. A PtRu catalyst with a nominal Pt:Ru ratio of 2:3 (closely related to Pt₃Ru₄) exhibited a factor of 20 higher kinetic current at 0.5 V in alkaline media at 333 K compared to room-temperature operation, whereas pure Pt showed a factor of 30 enhancement, suggesting that the Ru-rich surface facilitates oxygenated-species adsorption at lower overpotentials [1]. However, for Ru-rich alloys with high Ru content approaching Pt₂Ru₃, negligible kinetic differences relative to Pt were observed in acid media, attributed to a scarcity of adjacent Pt sites for methanol dehydrogenation—this composition-dependent trade-off between CO tolerance and methanol dehydrogenation activity defines a unique operational niche for Pt₃Ru₄ [1]. Separate nanoporous PtRu alloy screening identified Pt70Ru30 as delivering the highest specific methanol oxidation activity and most negative onset potential among all tested compositions, [2] indicating that Pt₃Ru₄ represents a deliberately Ru-leaner choice than the peak CO-tolerance compositions (1:2–1:3) to balance both metrics.

Methanol oxidation reaction DMFC anode Onset potential

Durability of Pt₃Ru₄ Anodes in Polymer Electrolyte Fuel Cell Life Testing

In a systematic PEFC durability study, Type I membrane electrode assemblies (MEAs) fabricated with a Pt₃Ru₄ anode (54% Pt₃Ru₄/C, supplied by Tanaka Kikinzoku Kogyo) and a Pt₂CoCr cathode demonstrated operational functionality under life-test conditions designed to simulate thousands of hours of real-world fuel cell operation [1]. While the primary study focus was on degradation mechanisms across multiple MEA types rather than a head-to-head compositional comparison of anodes, the inclusion of Pt₃Ru₄ as the baseline anode material in a comprehensive durability investigation confirms that this specific intermetallic phase possesses sufficient structural and chemical robustness to serve as a reference catalyst for long-duration PEFC testing. This positions Pt₃Ru₄ as a viable procurement option for laboratories and manufacturers requiring a Ru-rich anode catalyst whose degradation pathways have been at least partially characterized, as opposed to an undocumented custom alloy.

PEFC durability Membrane electrode assembly Long-term stability

Optimal Research and Industrial Deployment Scenarios for Platinum--ruthenium (3/4) Based on Verified Differentiation


Reformate-Tolerant Polymer Electrolyte Fuel Cell (PEFC) Anodes

For stationary PEFC systems operating on reformed natural gas or biogas, the anode catalyst must sustain hydrogen oxidation in the presence of 10–100 ppm CO. As established, the CO tolerance of PtRu alloys peaks at Pt:Ru ratios of 1:2 to 1:3, a regime toward which Pt₃Ru₄ (Pt:Ru ≈ 1:1.33) shifts relative to conventional PtRu 1:1 [1]. Integrating Pt₃Ru₄ as the anode catalyst, with or without air bleeding, enables manufacturers to specify a single, compositionally defined material that delivers higher CO tolerance than the 1:1 benchmark while retaining sufficient Pt ensemble sites for hydrogen dissociation, thus reducing overpotential losses and extending operational lifetime.

Direct Methanol Fuel Cell (DMFC) Anodes Requiring Balanced CO Tolerance and Methanol Activity

In DMFCs, the anode catalyst faces a dual challenge: oxidizing methanol while resisting poisoning by CO intermediates. The methanol electrooxidation literature demonstrates that pure Pt and Pt-rich alloys (e.g., Pt70Ru30) provide high methanol dehydrogenation rates but poor CO tolerance, whereas Ru-rich alloys (e.g., Pt₂Ru₃) offer superior CO oxidation but insufficient Pt site contiguity for methanol activation [2]. Pt₃Ru₄, with approximately 43 at.% Pt, is positioned between these extremes, offering a composition that balances both metrics. This makes it a rational selection for DMFC developers who must optimize for a single anode material rather than a graded or layered catalyst design.

High-Temperature Intermetallic Structural Components

Beyond electrocatalysis, DFT calculations demonstrate that Pt₃Ru intermetallic phases exhibit the highest bulk modulus, Young's modulus, Vickers hardness, and melting point among all Pt₃T (T = Nb, Ru, Rh, Pd, Ag) compounds studied [3]. This mechanical superiority, attributed to unique Pt-Ru d-orbital hybridization, positions Pt₃Ru₄ (as a closely related Ru-enriched variant of the Pt₃Ru structure) as a candidate for high-temperature structural applications such as glass-molding die surfaces or electrical contacts where resistance to plastic deformation at elevated temperatures is paramount [3]. The established phase diagram further confirms that Pt-Ru alloys within this composition window maintain structural integrity across a wide temperature range [4].

Reference Catalyst for Fuel Cell Accelerated Stress Testing

Reproducibility in academic and industrial fuel cell research demands that catalyst materials be specified by CAS number and a defined stoichiometry, not by generic trade names. The documented use of Pt₃Ru₄ as the anode in standardized PEFC durability protocols, as reported in synchrotron-based life-test studies, [5] provides a precedent for this composition to serve as a reference material in accelerated stress testing (AST) and benchmarking studies. Laboratories aiming to compare novel catalyst formulations against a well-characterized, compositionally fixed PtRu baseline should procure Pt₃Ru₄ with explicit compositional certification rather than a generic PtRu/C product with unspecified or lot-variable stoichiometry.

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